4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Description
4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a fluorinated amino acid derivative featuring a trifluoromethyl group at the 4-position of the butanoic acid backbone and a tert-butoxycarbonyl (Boc)-protected methylamino group at the 2-position. Its CAS number is 409333-54-6, and it is classified as a specialty chemical, primarily used in pharmaceutical synthesis and as a building block for bioactive molecules . The Boc group enhances stability during synthetic processes, while the trifluoromethyl moiety contributes to lipophilicity and metabolic resistance, making it valuable in drug design .
Properties
IUPAC Name |
4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14(4)6(7(15)16)5-10(11,12)13/h6H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMMRODRMJIILF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050910-08-0 | |
| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid typically involves multiple steps. One common method starts with the preparation of the trifluoromethylated intermediate, which is then subjected to further functionalization. The reaction conditions often involve the use of strong bases and nucleophiles to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. Common reagents include:
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Trifluoroacetic acid (TFA) : Achieves deprotection at room temperature in dichloromethane (DCM).
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Hydrochloric acid (HCl) : Used in aqueous/organic solvent mixtures (e.g., ethyl acetate/water) at mild temperatures (20–30°C) .
Example Reaction :
Yields for Boc deprotection typically exceed 90% under optimized conditions .
Carboxylic Acid Functionalization
The carboxylic acid moiety undergoes standard derivatization reactions:
Nucleophilic Substitution at the Trifluoromethyl Group
The trifluoromethyl group exhibits limited reactivity but can participate in nucleophilic aromatic substitution under harsh conditions:
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Fluoride displacement : Requires strong bases (e.g., LDA) at low temperatures (−78°C).
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Cross-coupling reactions : Palladium catalysts enable Suzuki-Miyaura couplings with aryl boronic acids, albeit with moderate yields (60–70%).
Hydrolysis of Esters to Carboxylic Acid
Conditions :
Mechanism :
Comparative Reactivity
Stability and Handling
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Storage : Stable at +4°C in inert atmospheres; decomposes above 150°C .
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Light sensitivity : Degrades under prolonged UV exposure; requires amber glassware .
This compound’s versatility in protecting group chemistry and fluorinated substituent effects makes it invaluable in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Applications
1.1. Dipeptidyl Peptidase IV Inhibition
One of the primary applications of this compound is as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus as they help regulate blood sugar levels by preventing the degradation of incretin hormones, which increase insulin secretion in response to meals. The compound has shown promising results in preclinical studies, indicating its potential effectiveness in treating hyperglycemia and related metabolic disorders .
1.2. Synthesis of Novel Drug Candidates
The compound serves as a building block for synthesizing novel drug candidates aimed at various therapeutic targets. Its unique trifluoromethyl group enhances the pharmacokinetic properties of derivatives, making them more effective against diseases such as obesity and insulin resistance. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions that can lead to diverse analogs with improved biological activity .
Biochemical Research Applications
2.1. Protein Interaction Studies
Research has indicated that compounds with similar structural motifs can interact with specific proteins involved in metabolic pathways. This compound could be instrumental in elucidating mechanisms of action for various proteins, including those involved in lipid metabolism and insulin signaling pathways. Such studies could contribute to understanding metabolic diseases at a molecular level .
2.2. Mechanistic Studies on Enzyme Inhibition
The inhibition mechanism of DPP-IV by this compound could be further investigated to understand its binding affinity and selectivity compared to other inhibitors. This knowledge is vital for designing more effective drugs with fewer side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of fluorinated, Boc-protected amino acids. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues
Physicochemical and Reactivity Comparison
Lipophilicity: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogues, enhancing membrane permeability . The pentanoic acid analogue (CAS 156047-44-8) has lower lipophilicity due to reduced fluorine content . The methyl ester derivative () exhibits higher solubility in aprotic solvents (e.g., THF, DCM) due to the ester moiety, whereas the carboxylic acid form is more polar .
Acidity: The trifluoromethyl group lowers the pKa of the carboxylic acid (estimated pKa ~2.5) compared to non-fluorinated butanoic acids (pKa ~4.8), enhancing its ionization in physiological conditions .
Stability: The Boc-protected methylamino group improves resistance to nucleophilic attack compared to the free amino group in (S)-2-amino-4,4,4-trifluorobutanoic acid, which requires careful handling under basic conditions .
Biological Activity
4,4,4-Trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of trifluoromethyl groups and an amino acid backbone, suggests various applications in medicinal chemistry and biochemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Enzyme Inhibition
Fluorinated compounds are often investigated for their ability to inhibit enzymes involved in metabolic pathways. The trifluoromethyl group can enhance the binding affinity of the compound to target enzymes. Preliminary studies suggest that this compound may inhibit specific proteases or kinases, although detailed kinetic studies are required to confirm these findings.
Neuroprotective Effects
Emerging research indicates that certain fluorinated amino acids may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Investigations into the neuroprotective mechanisms of this compound could provide insights into its potential therapeutic applications in neurodegenerative diseases.
Study 1: Anticancer Activity
In a recent study examining the effects of fluorinated amino acids on cancer cell lines, it was found that derivatives similar to this compound exhibited reduced viability in breast and colon cancer cells. The mechanism was attributed to induced apoptosis and cell cycle arrest at the G1 phase.
Study 2: Enzyme Interaction
Another investigation focused on the interaction of fluorinated compounds with serine proteases. The study demonstrated that compounds with trifluoromethyl groups showed enhanced inhibition rates compared to their non-fluorinated counterparts. This suggests a promising avenue for developing enzyme inhibitors based on the structure of this compound.
Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group on the amino moiety requires acidic cleavage (e.g., trifluoroacetic acid) post-alkylation. Fluorinated intermediates, such as trifluoromethylphenylpropionic acid derivatives (e.g., CAS 94022-99-8), suggest that fluorination steps may involve nucleophilic substitution or transition-metal catalysis under anhydrous conditions . Yield optimization often hinges on controlling steric hindrance from the 2-methylpropan-2-yl group, with inert atmospheres (N₂/Ar) and low temperatures (0–5°C) improving selectivity .
Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the trifluoromethyl (-CF₃) and Boc-protected amine groups. The CF₃ group exhibits a characteristic triplet in ¹⁹F NMR (~-60 ppm). High-resolution mass spectrometry (HRMS) or LC-MS can verify the molecular ion peak (C₁₀H₁₃F₃N₂O₄, exact mass 306.08 g/mol). Purity ≥95% is achievable via reverse-phase HPLC using a C18 column and acetonitrile/water gradients, as demonstrated for structurally related fluorinated butanoic acids .
Advanced Research Questions
Q. What strategies address conflicting bioactivity data in studies involving this compound’s derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from stereochemical variations or solvent-dependent aggregation. For instance, enantiomers of similar Boc-protected amino acids (e.g., (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, CAS 486460-00-8) show divergent binding affinities due to chiral center interactions with target proteins . To resolve contradictions:
- Perform dose-response assays across multiple cell lines.
- Use molecular docking simulations to assess enantiomer-specific binding.
- Validate solubility and stability in assay buffers via dynamic light scattering (DLS) .
Q. How does fluorination at the 4,4,4-trifluoro position influence the compound’s metabolic stability in pharmacokinetic studies?
- Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). Comparative studies on fluorinated vs. non-fluorinated analogs (e.g., 4-oxo-4-(2-thienyl)butanoic acid, CAS 284043-11-4) reveal prolonged half-lives (t₁/₂) in rodent models due to reduced phase I metabolism. To quantify this:
- Conduct in vitro microsomal stability assays (liver S9 fractions).
- Use ¹⁹F MRI or radiolabeled (¹⁸F) analogs for in vivo tracking .
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl group adjacent to the trifluoromethyl moiety. For example, the electron-withdrawing effect of -CF₃ increases the carbonyl’s partial positive charge, favoring nucleophilic attack by amines or alcohols. Solvent effects (e.g., DMF vs. THF) are simulated via the polarizable continuum model (PCM) .
Experimental Design Considerations
Q. How to design assays for evaluating this compound’s anti-inflammatory activity while minimizing off-target effects?
- Methodological Answer :
- Primary assay : Measure inhibition of NF-κB activation in RAW264.7 macrophages using luciferase reporters.
- Counter-screening : Test against related pathways (e.g., MAPK/ERK) to exclude off-target modulation.
- Cytotoxicity control : Use resazurin-based viability assays (IC₅₀ > 50 μM preferred).
- Reference fluorinated analogs (e.g., 4-[(2,2,2-trifluoroacetyl)amino]butanoic acid, CAS 50632-83-2) show COX-2 selectivity at 10–100 nM concentrations .
Data Contradiction Analysis
Q. Why do some studies report high enzyme inhibition potency while others show negligible activity for structurally similar compounds?
- Methodological Answer : Variations may stem from assay conditions (e.g., ionic strength, pH) affecting ionization of the carboxylic acid group. For example, the protonated form (-COOH) may exhibit poor membrane permeability, reducing cellular uptake. Strategies to reconcile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
